molecular formula C15H12ClN3O2 B4267146 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid CAS No. 587852-35-5

6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid

Cat. No. B4267146
CAS RN: 587852-35-5
M. Wt: 301.73 g/mol
InChI Key: KENMXPAXDXABRA-UHFFFAOYSA-N
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Description

6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that belongs to the class of quinolones. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis. It binds to the bacterial DNA gyrase enzyme and prevents the supercoiling of DNA, which is essential for bacterial replication. This leads to bacterial cell death and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis. It has also been shown to modulate the expression of various genes involved in bacterial metabolism and virulence.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its susceptibility to degradation in acidic and basic conditions.

Future Directions

There are several future directions for the study of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid. These include the optimization of its synthesis method to improve the yield and purity of the product, the investigation of its potential therapeutic applications in neurological disorders, and the development of novel formulations to enhance its solubility and stability.
In conclusion, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Scientific Research Applications

6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has shown potential therapeutic applications in various scientific research studies. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

6-chloro-2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-8-12(7-19(2)18-8)14-6-11(15(20)21)10-5-9(16)3-4-13(10)17-14/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENMXPAXDXABRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158681
Record name 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid

CAS RN

587852-35-5
Record name 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587852-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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